molecular formula C23H20N2O3S B283247 N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide

Katalognummer B283247
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: MCTCWXDTSDZANM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide, also known as BTA-EG6, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family of compounds and is synthesized through a multistep process.

Wirkmechanismus

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide is not fully understood. However, studies have shown that N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide can bind to specific proteins and enzymes in cells, leading to changes in their activity. For example, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to bind to beta-amyloid and prevent its aggregation.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to induce apoptosis by activating the caspase pathway. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of tumors in animal models.
In Alzheimer's disease, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the aggregation of beta-amyloid and improve cognitive function in animal models. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects and may have potential as a treatment for other inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its low toxicity. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to have minimal toxicity in animal models, making it a safe compound for use in lab experiments. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of using N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its limited solubility in water. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide is a hydrophobic compound and may require the use of solvents or other techniques to increase its solubility in water.

Zukünftige Richtungen

There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide. One area of research could focus on optimizing the synthesis process to increase the yield of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide. Additionally, further studies could be conducted to better understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide and its effects on specific proteins and enzymes.
Another area of research could focus on the potential use of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide in combination with other compounds for the treatment of cancer and Alzheimer's disease. Finally, studies could be conducted to explore the potential use of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide as a treatment for other diseases, such as inflammatory diseases.
Conclusion
In conclusion, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to have anti-cancer and anti-Alzheimer's disease properties, and its low toxicity makes it a safe compound for use in lab experiments. Future research on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide could lead to the development of new treatments for a variety of diseases.

Synthesemethoden

The synthesis of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide involves a multistep process that begins with the reaction of 2-aminobenzothiazole with 4-bromobenzyl chloride to form 4-(2-benzothiazolyl)benzyl chloride. This intermediate is then reacted with 2-(4-methoxyphenoxy)acetic acid to form N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide. The overall yield of the synthesis process is approximately 50%.

Wissenschaftliche Forschungsanwendungen

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide's ability to inhibit the proliferation of cancer cells. Studies have shown that N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of tumors in animal models.
Another area of research has focused on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide's potential as a treatment for Alzheimer's disease. Studies have shown that N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide can inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Molekularformel

C23H20N2O3S

Molekulargewicht

404.5 g/mol

IUPAC-Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H20N2O3S/c1-27-18-10-12-19(13-11-18)28-15-22(26)24-14-16-6-8-17(9-7-16)23-25-20-4-2-3-5-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26)

InChI-Schlüssel

MCTCWXDTSDZANM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Kanonische SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.